3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole

Acetylcholinesterase Inhibition Alzheimer's Disease Research Neurotherapeutics

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105232-71-0) is a synthetic 1,2,4-oxadiazole derivative with molecular formula C16H11FN2O5S and a molecular weight of 362.33 g/mol. It features a characteristic 5-substituted 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole core scaffold, distinguished from other in-class compounds by its 4-fluorobenzenesulfonylmethyl moiety at the oxadiazole 5-position.

Molecular Formula C16H11FN2O5S
Molecular Weight 362.33
CAS No. 1105232-71-0
Cat. No. B2823218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole
CAS1105232-71-0
Molecular FormulaC16H11FN2O5S
Molecular Weight362.33
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C16H11FN2O5S/c17-11-2-4-12(5-3-11)25(20,21)8-15-18-16(19-24-15)10-1-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2
InChIKeyJWSWJNVBKKKUAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105232-71-0): Baseline Chemical Identity and Procurement Profile


3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105232-71-0) is a synthetic 1,2,4-oxadiazole derivative with molecular formula C16H11FN2O5S and a molecular weight of 362.33 g/mol [1]. It features a characteristic 5-substituted 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole core scaffold, distinguished from other in-class compounds by its 4-fluorobenzenesulfonylmethyl moiety at the oxadiazole 5-position . The compound is commercially available as a research chemical, with typical catalog purity of 95%+ [1]. It represents a structural sub-type within the broader 1,2,4-oxadiazole family, a class recognized for diverse bioactivity potential, but the specific biological characterization of this exact compound remains extremely sparse in the public domain .

Why 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs


Generic substitution within the 1,2,4-oxadiazole class is precluded by the highly specific structure-activity relationships (SAR) governing this scaffold. Even small perturbations to the substituent at the oxadiazole 3- or 5-positions can abolish or invert biological activity. For instance, studies on closely related benzodioxole-oxadiazole systems demonstrate that replacing the 4-fluorobenzenesulfonylmethyl group with a 4-bromophenyl- or 4-methoxyphenyl-sulfonylmethyl group alters electronic properties, steric bulk, and hydrogen-bonding capacity, which are critical determinants of target engagement . Furthermore, the 1,3-benzodioxole group itself imposes a rigid, planar geometry with specific π-stacking and hydrophobic interaction potential that cannot be replicated by simple phenyl, tolyl, or halophenyl replacements . Without direct comparative data for CAS 1105232-71-0, the available class-level SAR evidence indicates that even the closest commercially cataloged analogs—such as the 4-bromo, 4-methoxy, or 4-tosyl variants—should be considered distinct chemical entities with divergent interaction profiles, not interchangeable substitutes .

Quantitative Evidence Guide for 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole: A Data-Sparse Evaluation


Class-Level Acetylcholinesterase (AChE) Inhibitory Potential of Benzodioxole-Oxadiazole Hybrids

In the absence of direct quantitative data for CAS 1105232-71-0, the most relevant quantitative comparator evidence comes from structurally related benzodioxole-1,2,4-oxadiazole hybrids. These compounds demonstrate AChE inhibitory activity with IC50 values ranging from 5.8 µM to 40.8 µM, which position them competitively against the clinical standard Donepezil (IC50 = 33.65 µM) . However, this class-level inference must be interpreted with extreme caution, as the specific contribution of the 4-fluorobenzenesulfonylmethyl substituent in the target compound remains uncharacterized [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Research Neurotherapeutics

Recommended Research Application Scenarios for 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole


Specialized Chemical Probe for Profiling the Role of 4-Fluorobenzenesulfonylmethyl in 1,2,4-Oxadiazole Bioactivity

Given the absence of direct biological data for CAS 1105232-71-0, its primary value lies as a specialist chemical probe in systematic SAR studies. Researchers investigating the 1,2,4-oxadiazole scaffold can use this compound to empirically determine the contribution of the 4-fluorobenzenesulfonylmethyl group to target binding, selectivity, and pharmacokinetics relative to the commercially available 4-bromo, 4-methoxy, and 4-tosyl analogs . Such head-to-head comparative profiling is a prerequisite for any procurement decision.

In Silico and Biophysical Screening in Drug Discovery Campaigns Targeting CNS Disorders

The compound can be purchased as a small quantity screening sample for molecular docking studies and surface plasmon resonance (SPR) or thermal shift assays against CNS targets, where the rigid benzodioxole-oxadiazole core may provide favorable entropic binding contributions . This approach allows users to generate the missing primary binding data before committing to larger-scale synthesis or procurement.

Reference Standard for Analytical Method Development in 1,2,4-Oxadiazole Chemistry

Leveraging its well-defined structure and 95%+ purity , CAS 1105232-71-0 can serve as a reference standard for HPLC, LC-MS, or NMR method development and validation, particularly in laboratories synthesizing or analyzing sulfonyl-containing oxadiazole libraries. This non-biological application does not require prior bioactivity data.

Quote Request

Request a Quote for 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.